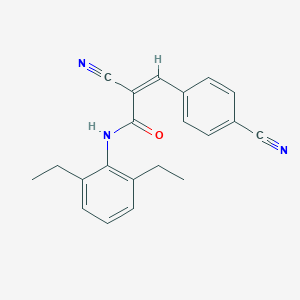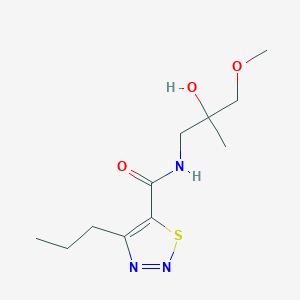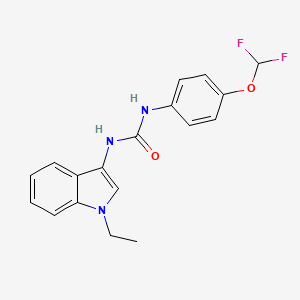
(Z)-2-Cyano-3-(4-cyanophenyl)-N-(2,6-diethylphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Cyano-3-(4-cyanophenyl)-N-(2,6-diethylphenyl)prop-2-enamide, also known as CCN52, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively investigated.
Mécanisme D'action
(Z)-2-Cyano-3-(4-cyanophenyl)-N-(2,6-diethylphenyl)prop-2-enamide is believed to exert its anticancer effects by inhibiting the activity of several key enzymes involved in cancer cell growth and survival. Specifically, this compound has been shown to inhibit the activity of the enzyme AKT, which plays a critical role in promoting cell survival and proliferation. In addition, (Z)-2-Cyano-3-(4-cyanophenyl)-N-(2,6-diethylphenyl)prop-2-enamide has been found to inhibit the activity of mTOR, a key regulator of cell growth and metabolism.
Biochemical and Physiological Effects:
(Z)-2-Cyano-3-(4-cyanophenyl)-N-(2,6-diethylphenyl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects in cancer cells. In addition to inhibiting the activity of AKT and mTOR, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells. (Z)-2-Cyano-3-(4-cyanophenyl)-N-(2,6-diethylphenyl)prop-2-enamide has also been shown to inhibit the expression of several genes involved in cancer cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (Z)-2-Cyano-3-(4-cyanophenyl)-N-(2,6-diethylphenyl)prop-2-enamide is its ability to inhibit the growth of a wide range of cancer cell lines. In addition, this compound has been shown to have a relatively low toxicity profile, making it a promising candidate for further development. However, one limitation of (Z)-2-Cyano-3-(4-cyanophenyl)-N-(2,6-diethylphenyl)prop-2-enamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on (Z)-2-Cyano-3-(4-cyanophenyl)-N-(2,6-diethylphenyl)prop-2-enamide. One area of focus could be the development of more efficient synthesis methods for this compound, which would allow for larger-scale production and further preclinical testing. In addition, future studies could investigate the potential use of (Z)-2-Cyano-3-(4-cyanophenyl)-N-(2,6-diethylphenyl)prop-2-enamide in combination with other anticancer agents, which may enhance its therapeutic efficacy. Finally, further research is needed to determine the optimal dosing and administration schedule for (Z)-2-Cyano-3-(4-cyanophenyl)-N-(2,6-diethylphenyl)prop-2-enamide in vivo, as well as to investigate its potential long-term toxicity profile.
Méthodes De Synthèse
The synthesis of (Z)-2-Cyano-3-(4-cyanophenyl)-N-(2,6-diethylphenyl)prop-2-enamide involves several steps, including the reaction of 4-cyanobenzaldehyde with 2,6-diethylphenylhydrazine to form the corresponding hydrazone. This hydrazone is then reacted with acetylacetone to generate the enaminone intermediate, which is cyclized with cyanogen bromide to yield the final product.
Applications De Recherche Scientifique
(Z)-2-Cyano-3-(4-cyanophenyl)-N-(2,6-diethylphenyl)prop-2-enamide has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. In addition, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. (Z)-2-Cyano-3-(4-cyanophenyl)-N-(2,6-diethylphenyl)prop-2-enamide has also been shown to inhibit the activity of several key signaling pathways involved in cancer progression, including the PI3K/Akt/mTOR pathway.
Propriétés
IUPAC Name |
(Z)-2-cyano-3-(4-cyanophenyl)-N-(2,6-diethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c1-3-17-6-5-7-18(4-2)20(17)24-21(25)19(14-23)12-15-8-10-16(13-22)11-9-15/h5-12H,3-4H2,1-2H3,(H,24,25)/b19-12- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPZWDKWLRHFMP-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C(=CC2=CC=C(C=C2)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)/C(=C\C2=CC=C(C=C2)C#N)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(4-cyanophenyl)-N-(2,6-diethylphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide](/img/structure/B2417579.png)
![(1S,2S)-Rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid](/img/no-structure.png)

![diethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2417582.png)


![1-methyl-N-(4-methylbenzyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2417589.png)


![8-((5-Chlorothiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2417592.png)
![Ethyl 2-[2-(methoxymethoxy)-5-methylphenyl]-2-oxoacetate](/img/structure/B2417594.png)
![1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2417596.png)
![6-acetyl-2-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2417599.png)